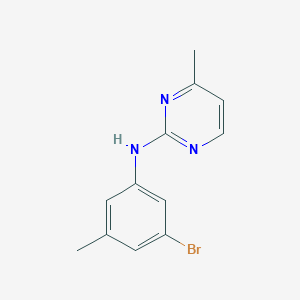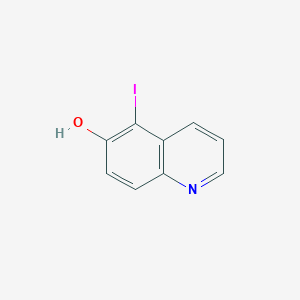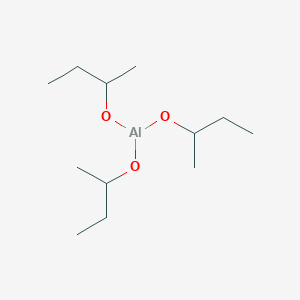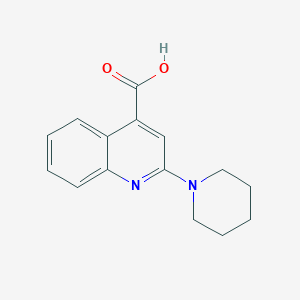
Scopine-2,2-dithienyl glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Scopine-2,2-dithienyl glycolate is a chemical compound that serves as an intermediate in the synthesis of Tiotropium bromide. Tiotropium bromide is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound is derived from the tropane alkaloid family and plays a crucial role in the pharmaceutical industry due to its application in respiratory treatments .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Scopine-2,2-dithienyl glycolate involves the reaction of methyl di(2-thienyl)glycolate with scopine. This reaction is typically carried out using sodium metal or sodium methoxide in a melt . The process can be summarized as follows:
Reactants: Methyl di(2-thienyl)glycolate and scopine.
Reagents: Sodium metal or sodium methoxide.
Conditions: The reaction is conducted in a melt, ensuring the appropriate temperature and pressure conditions for optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of scopine salts, which are crucial for the preparative yield of the coupling reaction . The quaternization of this compound is then carried out in a mixture of acetonitrile and methylene chloride using methyl bromide as a quaternizing agent .
化学反应分析
Types of Reactions
Scopine-2,2-dithienyl glycolate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the quaternization process.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that the compound can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Methyl bromide is commonly used as a quaternizing agent in the presence of organic solvents like acetonitrile and methylene chloride.
Oxidation and Reduction Reactions:
Major Products Formed
The primary product formed from the reactions involving this compound is Tiotropium bromide, a key pharmaceutical compound used in respiratory treatments .
科学研究应用
Scopine-2,2-dithienyl glycolate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Biology: Research focuses on the biological activity of this compound and its derivatives, particularly their interactions with muscarinic receptors.
作用机制
Scopine-2,2-dithienyl glycolate exerts its effects primarily through its conversion to Tiotropium bromide, which acts on M3 muscarinic receptors located in the airways. This interaction leads to smooth muscle relaxation and bronchodilation, making it effective in managing respiratory conditions like COPD and asthma . The molecular targets and pathways involved include the inhibition of acetylcholine-induced bronchoconstriction, resulting in improved airflow and reduced respiratory symptoms .
相似化合物的比较
Similar Compounds
Scopolamine: Another tropane alkaloid with similar chemical structure and pharmacological properties.
Ipratropium Bromide: A short-acting bronchodilator used for similar indications but with a shorter duration of action compared to Tiotropium bromide.
Uniqueness
Scopine-2,2-dithienyl glycolate is unique due to its role as an intermediate in the synthesis of Tiotropium bromide, a long-acting bronchodilator. Its specific interaction with M3 muscarinic receptors and its long duration of action make it distinct from other similar compounds .
属性
分子式 |
C18H19NO4S2 |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3 |
InChI 键 |
VPJFFOQGKSJBAY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B8808368.png)


![3-(2-Chloropyrimidin-4-YL)pyrazolo[1,5-A]pyridine](/img/structure/B8808385.png)
![2-[(4-Chlorophenyl)sulfonyl]benzaldehyde](/img/structure/B8808396.png)



